molecular formula C15H26N2OS B2629858 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide CAS No. 2034506-04-0

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide

Cat. No.: B2629858
CAS No.: 2034506-04-0
M. Wt: 282.45
InChI Key: SFPDTFVPKHMECP-UHFFFAOYSA-N
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Description

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a thiolane ring, a piperidine ring, and a cyclobutanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Thiolane Ring: The thiolane ring is introduced via a nucleophilic substitution reaction, where a thiolane precursor reacts with the piperidine derivative.

    Attachment of the Cyclobutanecarboxamide Group: The final step involves the coupling of the cyclobutanecarboxamide group to the piperidine-thiolane intermediate. This can be achieved through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclopentanecarboxamide: Similar structure with a cyclopentane ring instead of a cyclobutane ring.

    N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide: Contains a cyclohexane ring, offering different steric and electronic properties.

Uniqueness

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide is unique due to its specific ring structure, which imparts distinct chemical and biological properties. The presence of the cyclobutane ring can influence the compound’s conformational flexibility and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2OS/c18-15(13-2-1-3-13)16-10-12-4-7-17(8-5-12)14-6-9-19-11-14/h12-14H,1-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPDTFVPKHMECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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